DS-6930

Description

Properties

Molecular Formula |

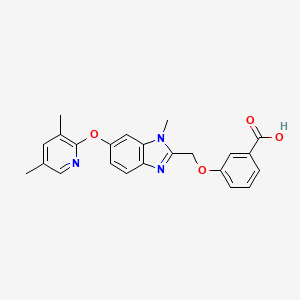

C23H21N3O4 |

|---|---|

Molecular Weight |

403.4 g/mol |

IUPAC Name |

3-[[6-[(3,5-dimethyl-2-pyridinyl)oxy]-1-methylbenzimidazol-2-yl]methoxy]benzoic acid |

InChI |

InChI=1S/C23H21N3O4/c1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28/h4-12H,13H2,1-3H3,(H,27,28) |

InChI Key |

GEGLFSVXCSGSOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Chloropyridine Methoxylation

A method adapted from the preparation of methoxybenzoic acids involves reacting 2-chloro-3,5-dimethylpyridine with sodium methoxide under high-pressure conditions.

Conditions :

Alternative Route: Pyridine Oxidation

Oxidation of 2-amino-3,5-dimethylpyridine using hydrogen peroxide in acidic media yields the hydroxyl derivative, though this method is less efficient (yield: 60–70%).

Synthesis of 1-Methyl-6-hydroxy-1H-benzo[d]imidazole

The benzimidazole core is constructed via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes.

Phillips-Ladenburg Reaction

o-Phenylenediamine reacts with 4-methoxy-2-nitrobenzoic acid under acidic conditions to form the benzimidazole ring. Subsequent reduction of the nitro group and methylation introduces the 1-methyl and 6-hydroxy substituents.

Steps :

Zinc Triflate-Catalyzed Cyclization

A modern approach uses zinc triflate to catalyze the reaction between o-phenylenediamine and 4-methoxybenzaldehyde in ethanol.

Etherification of Benzimidazole and Pyridine Fragments

The hydroxyl groups on the benzimidazole and pyridine are coupled via Mitsunobu reaction or Ullmann coupling .

Mitsunobu Reaction

6-Hydroxy-1-methyl-1H-benzimidazole reacts with 3,5-dimethylpyridin-2-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Ullmann Coupling

Copper-catalyzed coupling in the presence of cesium carbonate:

Introduction of Methoxybenzoic Acid Side Chain

The final ether bond is formed between the benzimidazole-pyridine intermediate and 3-hydroxybenzoic acid .

Protection of Carboxylic Acid

3-Hydroxybenzoic acid is protected as a methyl ester using thionyl chloride/methanol:

Etherification with Benzimidazole-Pyridine Intermediate

Methyl 3-hydroxybenzoate reacts with the intermediate’s hydroxyl group via Mitsunobu conditions:

Ester Hydrolysis

The methyl ester is hydrolyzed to the free acid using NaOH:

Purification and Characterization

-

Chromatography : Silica gel column (ethyl acetate/hexane) removes unreacted starting materials.

-

Crystallization : Ethanol/water recrystallization enhances purity (>99% by HPLC).

-

Spectroscopy :

Challenges and Optimization

-

Regioselectivity : Ensuring substitution at the 6-position of benzimidazole requires careful control of reaction stoichiometry.

-

Ether Bond Stability : Acidic or basic conditions during hydrolysis may cleave ether linkages; neutral pH is critical.

-

Scale-Up : Ullmann coupling’s reliance on Cu catalysts complicates large-scale production, favoring Mitsunobu for pilot batches .

Chemical Reactions Analysis

Types of Reactions: DS-6930 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions to yield reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction results in reduced forms of this compound .

Scientific Research Applications

Biological Activities

1. Anti-Cancer Activity:

Recent studies have indicated that compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid exhibit anti-cancer properties. For example, benzimidazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including colon cancer (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF7) cells. The cytotoxicity of these compounds was assessed using the MTT assay, revealing IC50 values comparable to established chemotherapeutic agents .

2. Kinase Inhibition:

The compound's structure suggests potential as a multi-kinase inhibitor. Kinases play crucial roles in cell signaling pathways related to cancer progression and metastasis. Compounds derived from benzimidazole scaffolds have been explored for their ability to inhibit specific kinases involved in tumor growth, making them promising candidates for targeted cancer therapies .

3. Anti-inflammatory Properties:

Benzimidazole derivatives are also investigated for their anti-inflammatory effects. The introduction of various substituents can enhance their ability to modulate inflammatory pathways, which is crucial in diseases such as rheumatoid arthritis and other inflammatory disorders .

Case Studies

Case Study 1: Anti-Cancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized several benzimidazole derivatives and evaluated their cytotoxic effects on cancer cell lines. Among them, compounds similar to 3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid showed promising results with IC50 values indicating significant anti-cancer activity .

Case Study 2: Kinase Inhibition

Another research effort focused on the design of hybrid compounds combining benzimidazole with other pharmacophores aimed at multi-target kinase inhibition. The results demonstrated that these hybrids could effectively inhibit key kinases involved in cancer signaling pathways, suggesting a viable therapeutic strategy for cancer treatment .

Mechanism of Action

DS-6930 exerts its effects by selectively activating PPARγ, a nuclear receptor involved in regulating glucose and lipid metabolismThis binding regulates the transcription of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and reduced plasma glucose levels .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound is compared to benzimidazole derivatives with variations in linker groups (e.g., sulfinyl, thioether) and substituents on the pyridine/benzimidazole rings. Key distinctions include:

Physicochemical and Pharmacological Implications

- Linker Groups: The target compound’s methoxy linker contrasts with sulfinyl (e.g., Omeprazole analogs ) or thioether groups . Methoxy offers simplicity in synthesis but may reduce redox reactivity compared to sulfinyl groups, which are critical in PPIs for acid-activated prodrug mechanisms. The benzoic acid moiety enhances water solubility but may limit membrane permeability compared to non-ionizable analogs.

- 1-Methylbenzimidazole in the target reduces hydrogen-bonding capacity compared to unsubstituted benzimidazoles (e.g., ), possibly altering target binding.

Biological Activity

3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize current findings regarding its biological activity, including antiproliferative effects against cancer cell lines and antibacterial properties.

Chemical Structure

The compound features a benzoic acid moiety linked to a benzimidazole derivative through a methoxy group, with a dimethylpyridine substituent. This structural complexity is thought to contribute to its diverse biological activities.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 3.1 | |

| HCT116 (Colon) | 3.7 | |

| HEK 293 (Kidney) | 5.3 | |

| MDA-MB-231 (Breast) | 27.6 |

These results indicate that the compound exhibits selective cytotoxicity, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its antiproliferative effects appears to involve several pathways:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest in the G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : Evidence suggests that it may trigger apoptosis through the activation of caspases, which are critical for programmed cell death.

- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed, which can lead to oxidative stress and subsequent cellular damage.

Antibacterial Activity

In addition to its anticancer properties, the compound has also been tested for antibacterial activity against various strains. The following table outlines the minimum inhibitory concentrations (MIC) observed:

| Bacterial Strain | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli (efflux) | 32 |

These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

A notable case study involved the use of this compound in a therapeutic setting for breast cancer treatment. In vitro experiments demonstrated that treatment with the compound led to a significant reduction in tumor cell viability compared to untreated controls. Further studies are needed to explore its efficacy in vivo and its potential as part of combination therapy with existing chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, intermediates like 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole can be prepared via refluxing with potassium carbonate, sodium methoxide, and anhydrous MgCl₂ in methanol/water, yielding ~75% after purification . Optimizing base strength (e.g., K₂CO₃ vs. NaOMe) and solvent polarity (methanol/ethyl acetate) is critical for minimizing side reactions. Similar protocols for benzimidazole derivatives highlight the importance of temperature control (-20°C for sulfinyl group stabilization) and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Used to assess purity (e.g., 95.5% purity reported for intermediates) with reverse-phase columns and UV detection .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl methoxy groups at δ 3.8–4.2 ppm). IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1040 cm⁻¹) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in spectroscopic assignments for this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides definitive bond lengths, angles, and torsional conformations. For example, SHELX refinement can distinguish between isomeric forms or confirm the spatial orientation of the pyridinyloxy-benzimidazole moiety, which NMR alone may not resolve. This is critical when dealing with overlapping signals in crowded aromatic regions .

Q. What experimental strategies address discrepancies in synthetic yields or unexpected byproducts during scale-up?

- Methodological Answer :

- DoE (Design of Experiments) : Apply split-plot designs to test variables like catalyst loading (e.g., MgCl₂ in ), solvent ratios, and reaction time. For example, a randomized block design with replicates can identify optimal conditions for minimizing dimerization or oxidation byproducts .

- In-situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can computational chemistry (e.g., DFT or molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize the benzoic acid moiety’s acidity or the benzimidazole’s π-stacking potential.

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) by aligning the compound’s sulfinyl or methoxy groups into active sites, as demonstrated for similar triazole-benzimidazole hybrids .

Data Analysis & Theoretical Frameworks

Q. How should researchers interpret conflicting NMR data between synthetic batches?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by analyzing signal splitting at low temperatures.

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons and confirm connectivity in the pyridinyl-benzimidazole core .

- Cross-Validation : Compare with X-ray crystallography (SHELX-refined structures) to rule out conformational artifacts .

Q. What theoretical frameworks explain the reactivity of the pyridinyloxy-benzimidazole scaffold in nucleophilic substitutions?

- Methodological Answer :

- Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing methoxy groups) on reaction rates. The σₚ values of substituents on the pyridine ring influence the leaving group’s ability during nucleophilic attacks .

- Frontier Molecular Orbital Theory : Predict regioselectivity in electrophilic substitutions based on the HOMO distribution of the benzimidazole ring .

Methodological Optimization

Q. What purification techniques maximize yield while maintaining high purity for this compound?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove inorganic salts (e.g., K₂CO₃) .

- Recrystallization : Chill ethyl acetate solutions to 0°C to precipitate the product as crystalline solids (~75% recovery) .

- Chromatography : Employ silica gel columns with gradient elution (hexane/EtOAc) for challenging separations of regioisomers .

Application-Driven Questions

Q. How can researchers design analogs to improve solubility without compromising target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.